L-Serine (3,3-D₂) is a stable isotopic form of the nonessential amino acid L-serine, distinguished by the presence of deuterium atoms at the 3 and 3 positions of its molecular structure. This compound plays a crucial role in various biochemical processes, including protein synthesis and the production of important biomolecules such as phospholipids and neurotransmitters. L-serine is synthesized in the human body through a phosphorylated pathway that utilizes intermediates from glycolysis, highlighting its significance in metabolic pathways and neurological functions .
L-Serine (3,3-D₂) can be synthesized from natural sources or produced via chemical synthesis methods. It is commercially available from various suppliers, including Cambridge Isotope Laboratories, which offers high-purity isotopes for research applications . The labeled version of L-serine is particularly useful in metabolic studies and tracer experiments.
L-Serine (3,3-D₂) can be synthesized through several methods:
The synthesis process requires careful control of conditions to ensure high yields and purity. The use of isotopically labeled compounds facilitates tracking metabolic pathways in research applications.
The molecular structure of L-serine (3,3-D₂) can be represented as follows:
This structure indicates that two hydrogen atoms at the third carbon atom are replaced with deuterium atoms.
L-serine participates in various biochemical reactions:
The reactions involving L-serine are crucial for maintaining amino acid balance within cells and for neurotransmitter synthesis.
L-serine functions primarily as a substrate for various enzymatic reactions within cells. Its role in synthesizing D-serine is particularly significant in the central nervous system, where it influences excitatory neurotransmission by modulating NMDA receptor activity.
Research indicates that disturbances in L-serine metabolism may contribute to neurological disorders. For instance, serine deficiency has been linked to severe neurological symptoms such as congenital microcephaly and seizures .
Relevant analyses indicate that L-serine (3,3-D₂) retains similar physical properties to its non-labeled counterpart while providing unique advantages for isotopic studies .
L-serine (3,3-D₂) has several scientific uses:
The de novo biosynthesis of L-serine occurs predominantly through the phosphorylated pathway, a three-step enzymatic cascade branching from glycolysis. This pathway gains isotopic specificity when utilizing deuterated precursors for L-serine (3,3-D₂) production. The process initiates with the glycolytic intermediate 3-phosphoglycerate (3-PG), which undergoes oxidation to 3-phosphohydroxypyruvate (3-PHP) catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH, EC 1.1.1.95). This NAD⁺-dependent reaction incorporates deuterium at the C3 position when performed in D₂O-enriched buffers or with deuterated NADH cofactors, resulting in the stereospecific generation of [³H]-NADH [1] [3].
PHGDH exhibits strict substrate specificity for 3-PG and displays distinct kinetic behavior toward deuterated substrates. Structural analyses reveal its catalytic domain contains a conserved Rossmann fold for NAD⁺ binding and a substrate-binding pocket that accommodates 3-PG with high affinity (Kₘ = 20-50 µM). The enzyme operates via an ordered Bi Bi mechanism, where NAD⁺ binds before 3-PG, and NADH is released last. Deuterium incorporation studies demonstrate that PHGDH-catalyzed oxidation exhibits a kinetic isotope effect (KIE) of 2.5-3.0 when 3-[3-²H]-phosphoglycerate is used as substrate, confirming hydride transfer as rate-limiting. PHGDH's allosteric regulation involves its C-terminal ACT domain, which binds L-serine as a feedback inhibitor. Crucially, L-serine (3,3-D₂) exhibits ~30% reduced inhibitory potency compared to protiated L-serine due to altered binding dynamics, enabling enhanced pathway flux during deuterated serine synthesis [1] [3] [6].
The final, irreversible step involves phosphoserine phosphatase (PSP, EC 3.1.3.3) catalyzing the hydrolysis of 3-phosphoserine to L-serine. PSP belongs to the haloacid dehalogenase (HAD) superfamily and requires Mg²⁺ for activity. Kinetic analysis using deuterated 3-phosphoserine reveals significant isotope effects:
This KIE arises from altered proton transfer during the catalytic cycle, where Asp11 acts as a nucleophile to form a phosphoaspartate intermediate, followed by hydrolysis. Deuterium substitution at the β-carbon influences the transition state geometry during C-O bond cleavage. Notably, PSP shows no loss of stereospecificity, exclusively generating L-serine (3,3-D₂) without racemization [1] [4].
Recent studies identify a metabolon termed the "serinosome" – a transient multi-enzyme complex comprising PHGDH, PSAT, and PSP. Metabolic flux analysis (MFA) using [U-¹³C]-glucose and ²H₂O tracing demonstrates ~40% increased flux efficiency through the phosphorylated pathway when enzymes assemble into this complex. The serinosome facilitates substrate channeling, minimizing intermediate diffusion and isotopic dilution. Deuterium tracing reveals key dynamics:
Table 1: Metabolic Flux Parameters in Serinosome vs. Free Enzymes
Parameter | Free Enzymes | Serinosome | Change |
---|---|---|---|
3-PG → Serine flux (µmol/min/g) | 0.12 ± 0.02 | 0.17 ± 0.03 | +41.7%* |
Isotopic dilution (%) | 28.4 ± 3.1 | 9.7 ± 1.8 | -65.8%* |
Intermediate leakage (nM/s) | 42.6 | 11.3 | -73.5%* |
Deuterium retention (C3 position) | 85.2% ± 2.3 | 94.7% ± 1.5 | +11.2%* |
*p<0.01 vs. free enzymes [7]
This complex enhances deuterium retention by minimizing exchange with cytosolic water and protecting labile intermediates from non-specific dehydrogenases [7].
L-serine (3,3-D₂) serves as a critical tracer for one-carbon (1C) metabolism. Serine hydroxymethyltransferase (SHMT) catalyzes the reversible transfer of the C3 carbon (deuterium-labeled) to tetrahydrofolate (THF), generating glycine and 5,10-methylene-THF. Mass spectrometry analysis of deuterium distribution reveals:
The deuterium label distributes into downstream metabolites:
Notably, mitochondrial SHMT shows ~50% higher deuterium retention than cytosolic isoforms due to compartmentalization reducing solvent exposure. This labeling pattern enables precise quantification of 1C flux in proliferating cells and neural tissues [3] [8] [10].
The "serine shuttle" model is elucidated using L-serine (3,3-D₂) tracing:
Quantitative analysis shows:
This compartmentalization maintains deuterium enrichment in synaptic neurotransmitter pools. NMDA receptor activation assays demonstrate that deuterated D-serine retains 96% co-agonist potency compared to protiated D-serine, validating its biological activity [5] [8].
The mechanistic target of rapamycin complex 1 (mTORC1) directly regulates PHGDH through:
L-serine (3,3-D₂) feeding studies demonstrate deuterium-specific effects:
Table 2: mTORC1-Dependent Regulation of PHGDH by Serine Isotopologues
Condition | PHGDH Activity | mTORC1 Activity | Serine Synthesis Flux |
---|---|---|---|
Serine-replete (protiated) | 100% | 100% | 100% |
Serine-deprived | 23% ± 4%* | 38% ± 6%* | 19% ± 3%* |
L-serine (3,3-D₂) rescue | 84% ± 7%*† | 76% ± 5%*† | 72% ± 6%*† |
*p<0.01 vs. serine-replete; †p<0.05 vs. protiated serine rescue [3] [5] [6]
This isotope-specific regulation suggests deuterium substitution alters serine's sensing by mTORC1 pathway components [3] [5] [6].
L-serine (3,3-D₂) donates deuterated methylene groups to the folate cycle, directly influencing epigenetic programming:1. Methyltransferase regulation: Deuterated SAM (d3-SAM) exhibits altered kinetics with DNA methyltransferases (DNMTs):- Kₘ increased 1.8-fold for DNMT1- Catalytic rate decreased 30%2. Histone methylation dynamics:- H3K36me3 deuterated methyl groups show ~15% slower turnover- Chromatin immunoprecipitation reveals preferential accumulation in metabolic gene promoters3. Folate cycling: Deuterium tracing shows:- Methylene-THF deuterium half-life: 8.7 ± 0.9 hr vs. 6.2 ± 0.7 hr for protiated- Formate production from deuterated serine: reduced by 35%
These isotopic effects demonstrate that deuterium incorporation creates a kinetically stabilized methylome with reduced turnover of methylation marks, particularly at promoters of serine biosynthesis genes (PHGDH, PSAT1, PSPH) and glycolytic enzymes [3] [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7